N-ethyl-4-methyl-N-phenylbenzamide
Description
N-Ethyl-4-methyl-N-phenylbenzamide is a substituted benzamide derivative characterized by an ethyl group attached to the nitrogen atom of the benzamide core and a methyl group at the para position of the benzene ring. Benzamides are typically synthesized via coupling reactions between substituted benzoic acids and aniline derivatives, often employing carbodiimide-based reagents (e.g., DIC, EDC) and activators like HOBt .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-ethyl-4-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-17(15-7-5-4-6-8-15)16(18)14-11-9-13(2)10-12-14/h4-12H,3H2,1-2H3 |
InChI Key |
UOEAGTMEHKGTNU-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-ethyl-4-methyl-N-phenylbenzamide with structurally and functionally related benzamide derivatives, highlighting substituent effects on physical properties, synthesis yields, and biological activities.
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) enhance pesticidal activity. For example, N-(2,4-dinitrophenyl)-4-trifluoromethylbenzamide exhibits insecticidal and acaricidal properties due to increased electrophilicity .
- Electron-donating groups (e.g., methyl, methoxy) are associated with fluorescence or antiviral activity. N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates strong fluorescence intensity, likely due to extended conjugation .
Synthesis Efficiency :
- Carbodiimide-mediated coupling (e.g., DIC/EDC with HOBt) achieves high yields (>90%) for simple benzamides like 4-ethyl-N-phenylbenzamide .
- Complex substituents (e.g., triazole rings in Compound 2f ) reduce yields to ~50% due to steric hindrance and side reactions .
Structural Insights: X-ray crystallography of N-(2-nitrophenyl)-4-bromobenzamide reveals planar benzamide cores with intermolecular halogen bonding, influencing stability .
Synthesis protocols for N-ethyl-substituted benzamides are less documented compared to N-phenyl or N-chlorophenyl derivatives .
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